3-Bromomandelic acid

Description

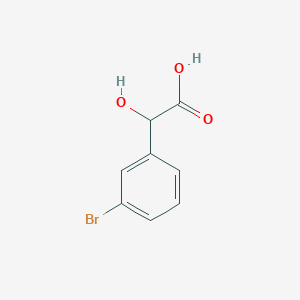

3-Bromomandelic acid (CAS 49839-81-8) is a brominated derivative of mandelic acid (α-hydroxyphenylacetic acid), where a bromine atom substitutes the hydrogen at the meta position (C3) of the aromatic ring. Its molecular formula is C₈H₇BrO₃ (molecular weight: 231.04 g/mol), and it is commercially available from suppliers such as Oakwood Products, Santa Cruz Biotechnology, and Otto Chemie Pvt Ltd . Structurally, it combines a hydroxyl group, a carboxylic acid group, and a bromine atom, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

2-(3-bromophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEMVOYIUQADIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373704 | |

| Record name | 3-Bromomandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49839-81-8 | |

| Record name | 3-Bromomandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromophenyl)-2-hydroxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromomandelic acid can be synthesized through several methods. One common approach involves the bromination of mandelic acid using bromine or N-bromosuccinimide (NBS) under aqueous conditions. The reaction typically proceeds at room temperature, and the presence of a Lewis base can enhance the electrophilic character of bromine, facilitating the bromination process .

Industrial Production Methods: Industrial production of this compound often involves the bromination of p-bromoacetophenone followed by alkaline hydrolysis. The process begins with the bromination of p-bromoacetophenone in glacial acetic acid, followed by the addition of bromine. The resulting product undergoes alkaline hydrolysis to yield this compound .

Chemical Reactions Analysis

Enantiomeric Resolution

3-Bromomandelic acid exists as enantiomers (R and S). Resolution methods include:

-

Co-Crystallization with Levetiracetam (LEV) :

-

Supercritical Fluid Chromatography (SFC) :

Table 2: Resolution Performance

| Method | Conditions | Enantiomer Preference | e.e. (%) |

|---|---|---|---|

| Co-crystallization | LEV in ethanol/water | S-enantiomer | 63 |

| SFC | Chiralpak AD-3, CO₂/MeOH + 0.1% TFA | R- or S-enantiomer | >95 |

Carboxylic Acid Group

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters (e.g., methyl 3-bromomandelate) .

-

Amidation : Forms amides with primary/secondary amines via coupling agents (e.g., DCC) .

Hydroxyl Group

-

Esterification : Acetylation with acetic anhydride yields this compound acetate .

-

Oxidation : Potential oxidation to 3-bromophenylglyoxylic acid under strong oxidizing agents (e.g., KMnO₄) .

Aromatic Bromine

-

Nucleophilic Substitution : Limited due to electron-withdrawing groups (carboxylic acid and hydroxyl), but feasible under Pd-catalyzed cross-coupling (e.g., Suzuki reaction) .

-

Electrophilic Substitution : Bromine directs incoming electrophiles to meta/para positions, though steric hindrance may reduce reactivity .

Key Research Findings

Scientific Research Applications

Pharmaceutical Applications

3-Bromomandelic acid serves as an important intermediate in pharmaceutical synthesis. It has been utilized in the development of various chiral drugs due to its ability to form enantiomerically pure compounds through resolution techniques.

Chiral Resolution

One significant application involves the resolution of racemic mixtures using this compound as a resolving agent. For instance, it has been successfully employed in the enantiospecific co-crystallization process with levetiracetam (LEV), leading to the formation of distinct enantiomers with high optical purity .

Case Study: Co-Crystallization with Levetiracetam

A study demonstrated that this compound could effectively resolve its enantiomers when co-crystallized with LEV. The following table summarizes the results:

| Compound | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|

| This compound | 63 | 83 |

| 4-Bromomandelic Acid | 21 | 71 |

This method highlights the potential of this compound in pharmaceutical applications where chiral purity is crucial .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for various analytical procedures. It has been reported as an analytical reagent for zirconium detection, showcasing its utility beyond organic synthesis .

Applications in Chromatography

The compound has also been employed in chromatographic techniques for separating and analyzing complex mixtures. Its unique structural properties allow it to interact selectively with various analytes, enhancing separation efficiency.

Environmental Applications

Research indicates that derivatives of mandelic acids, including this compound, can play a role in environmental monitoring. They are used in studies assessing the degradation pathways of pollutants, providing insights into bioremediation processes.

Mechanism of Action

The mechanism of action of 3-bromomandelic acid involves its interaction with specific molecular targets. The bromine atom in the compound enhances its electrophilic properties, making it reactive towards nucleophiles. This reactivity allows it to participate in various biochemical pathways, potentially affecting cellular processes and enzyme activities.

Comparison with Similar Compounds

Positional Isomers: 2-Bromomandelic Acid and 4-Bromomandelic Acid

The ortho (C2) and para (C4) isomers of bromomandelic acid share the same molecular formula (C₈H₇BrO₃ ) but differ in bromine substitution (Table 1).

Notes:

- The pKa of this compound (3.13) is slightly lower than that of 3-bromo-2-hydroxymethylbenzoic acid (3.28), indicating that the hydroxyl group’s position and bromine substitution influence acidity .

- 4-Bromomandelic acid is mentioned as a commercial product in but lacks detailed characterization in the provided sources.

Brominated Carboxylic Acids with Different Backbones

(a) 3-Bromophenylacetic Acid

- Formula : C₈H₇BrO₂ (215.04 g/mol)

- CAS : 1878-67-7

- Key Differences : Lacks the hydroxyl group present in mandelic acid derivatives, reducing hydrogen-bonding capacity. Density: ~1.53 g/cm³ .

(b) 3-Bromoadamantane-1-carboxylic Acid

- Formula : C₁₁H₁₅BrO₂

- CAS: Not explicitly listed

- Key Differences : Adamantane’s rigid cage structure enhances thermal stability and lipophilicity compared to mandelic acid derivatives .

Functional Analogues

(a) 3-Bromo-2-hydroxymethylbenzoic Acid

- pKa : 3.28

- Comparison : Higher acidity than this compound (pKa 3.13), likely due to electronic effects from the hydroxymethyl substituent.

(b) 3-(3-Bromophenyl)-3-oxopropanoic Acid

- CAS : 1000556-86-4

- Key Differences: A β-keto acid derivative with a brominated aromatic ring, offering distinct reactivity in enolate formation .

Biological Activity

3-Bromomandelic acid is a halogenated derivative of mandelic acid that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and case studies that highlight its applications.

This compound (C₈H₇BrO₃) is characterized by the presence of a bromine atom at the 3-position of the mandelic acid structure. It can be synthesized through various methods, including the cyanohydrin route and recrystallization techniques. For example, one method involves the reaction of sodium cyanide with 3-bromobenzaldehyde, followed by acidification and extraction processes to yield this compound with a yield of approximately 35% .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating several halogenated mandelic acids, it was found that compounds like this compound showed promising results against various microbial strains. The mechanism is believed to involve disruption of microbial cell walls or interference with metabolic pathways .

Enantiomeric Resolution

The resolution of this compound into its enantiomers has been studied extensively. Levetiracetam (LEV) has been used as a resolving agent, achieving an enantiomeric excess (e.e.) of up to 94% for certain derivatives. This resolution is crucial for enhancing the biological efficacy of the compound, as different enantiomers may exhibit varying levels of activity .

Case Study 1: Antimicrobial Activity

In a comparative study, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent. The study highlighted the need for further exploration into its mechanism of action and possible resistance profiles .

Case Study 2: Insecticidal Activity

Another significant application of this compound is in the field of pest control. Research into larvicidal properties against Aedes aegypti, the vector for diseases such as dengue and Zika virus, revealed that derivatives of halogenated mandelic acids could serve as effective insecticides. The study reported LC50 values indicating effective larvicidal activity without significant toxicity to non-target organisms .

Data Summary

The following table summarizes key findings related to the biological activity and synthesis of this compound:

| Property | Finding |

|---|---|

| Chemical Formula | C₈H₇BrO₃ |

| Synthesis Yield | ~35% from cyanohydrin route |

| Antimicrobial MIC | Comparable to standard antibiotics |

| Enantiomeric Excess (e.e.) | Up to 94% using LEV |

| Larvicidal LC50 | Effective against Aedes aegypti |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.